Solvent-Free Catalytic Synthesis Yield: Lead Acetate vs. Conventional Basic Catalysts
In the solvent‑free amidation of esters with 3‑(dimethylamino)‑1‑propylamine, lead acetate (Pb(OAc)₂) provided substantially higher yields of N‑[3‑(dimethylamino)propyl] amides than classical basic catalysts such as sodium methoxide or potassium carbonate. For the butyramide congener, a yield of 92 % was achieved with 2 mol % Pb(OAc)₂ at 100 °C within 4 h, compared with ≤ 55 % for NaOMe under identical conditions [1]. This represents a quantified yield advantage of ≥ 37 percentage points for the target compound when lead acetate catalysis is employed.
| Evidence Dimension | Isolated yield of N-[3-(dimethylamino)propyl]butyramide |
|---|---|
| Target Compound Data | 92 % (Pb(OAc)₂ catalyst) |
| Comparator Or Baseline | ≤ 55 % (NaOMe catalyst) |
| Quantified Difference | ≥ 37 percentage points higher yield |
| Conditions | Solvent‑free, methyl butyrate + DMAPA, 2 mol % catalyst, 100 °C, 4 h; product identity confirmed by ¹H NMR and FT‑IR [1]. |
Why This Matters
Procurement specifications that demand high assay purity benefit directly from a synthesis route capable of delivering ≥ 90 % isolated yield, reducing downstream purification cost versus routes using conventional basic catalysts.
- [1] Shirshin, K. K.; Esipovich, A. L.; Korotaev, M. S.; Zol'nova, A. D.; Rogozhin, A. E. Lead acetate catalyzed solvent-free synthesis of N-[3-(dimethylamino)propyl] amides. Reaction Kinetics, Mechanisms and Catalysis 2021, 133 (2), 841–850. View Source
